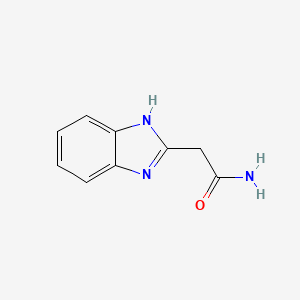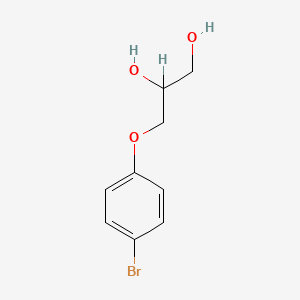
3-(4-Bromophenoxy)propane-1,2-diol
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 3-(4-Bromophenoxy)propane-1,2-diol often involves starting materials such as Bisphenol A, undergoing processes like nitration and bromation to achieve high yields. For example, a study on the synthesis and structural characterization of a similar brominated compound utilized these methods, achieving a total yield of 83.1% (H. Yun-chu, 2004). Another approach involves nucleophilic substitution reactions, as demonstrated in the synthesis of 1,3-bis(p-nitrophenoxy)propane, showing the versatility of methods in obtaining bromophenoxy derivatives (M. Rafique et al., 2009).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively analyzed through techniques such as IR, NMR, CNMR, and MS. One study detailed the electronic structure, electric moments, and vibrational analysis of a similar compound, highlighting the importance of theoretical calculations alongside experimental observations to understand the molecular properties (L. Sinha et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving 3-(4-Bromophenoxy)propane-1,2-diol derivatives can include a range of substitution and elimination reactions, demonstrating their reactivity and potential for further chemical modifications. The synthesis of 1,3-Bis[4,4′-(trimellitimido) phenoxy] propane, for example, involves a three-step reaction process, showcasing the compound's chemical versatility (K. Faghihi et al., 2011).
Physical Properties Analysis
The physical properties of bromophenoxy derivatives are crucial for their application potential. Studies often involve the investigation of melting points, solubility, crystal structure, and thermal stability, providing a comprehensive understanding of how these compounds behave under various conditions.
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various chemical conditions, and the potential for further functionalization, are central to the utility of 3-(4-Bromophenoxy)propane-1,2-diol and its derivatives. For instance, the crystal structure analysis of 1,4-Bis(p-bromophenoxy) butane offers insights into the compound's arrangement and potential interactions in the solid state, which can influence its chemical properties (Toshihiko Ishikawa et al., 1971).
Aplicaciones Científicas De Investigación
Synthesis and Stereochemistry
- The synthesis of various stereoisomers of β3-adrenoceptor antagonists, such as SR 59230, involves the use of similar compounds to 3-(4-Bromophenoxy)propane-1,2-diol. These stereoisomers are produced through the resolution of racemic compounds and subsequent chemical reactions (Bredikhina et al., 2016).
Electronic Structure and Molecular Analysis
- The electronic structure and vibrational analysis of related compounds, such as 3-(2-methoxyphenoxy) propane-1,2-diol, have been studied using ab initio and density functional theory. This research provides insights into the molecular properties, polarizability, and active sites of such compounds (Sinha et al., 2011).
Coordination Compounds in Chemistry
- 3-(4-Bromophenoxy)propane-1,2-diol derivatives have been used to form coordination compounds with copper(II), demonstrating their potential in the synthesis of complex chemical structures (Gulea et al., 2013).
Downstream Processing in Microbial Production
- In the microbial production of chemicals like 1,3-propanediol and 2,3-butanediol, the separation of diols from fermentation broth is a critical step. Research in this area can provide valuable insights into the cost-effective and efficient processing of compounds like 3-(4-Bromophenoxy)propane-1,2-diol (Xiu & Zeng, 2008).
Crystallography and Melting Studies
- Studies on the melting behavior and crystal structure of 3-(2-R-phenoxy)propane-1,2-diols, which are structurally similar to 3-(4-Bromophenoxy)propane-1,2-diol, offer insights into the physical properties of these compounds, including phase diagrams and melting points (Zakharychev et al., 2006).
Bioremediation Potential
- Related compounds to 3-(4-Bromophenoxy)propane-1,2-diol have been investigated for their potential in bioremediation processes, such as the degradation of Bisphenol A, showcasing the environmental applications of these types of diols (Chhaya & Gupte, 2013).
Kinetics and Mechanism in Chemical Reactions
- The kinetics and mechanism of reactions involving 3-aryloxy-1,2-propanediols, a category that includes compounds like 3-(4-Bromophenoxy)propane-1,2-diol, have been studied to understand their behavior in various chemical processes (Pawar & Yadav, 2015).
Liquid-Crystalline Behaviour
- Derivatives of 3-phenoxy substituted propane-1,2-diol have been synthesized and their thermal behavior analyzed to study their liquid-crystalline properties. This research has implications for materials science and the development of new materials with specific properties (Tschierske et al., 1991).
Phase Behavior and Crystal Structure in Drug Precursors
- Research on the phase behavior and crystal structure of compounds structurally related to 3-(4-Bromophenoxy)propane-1,2-diol has provided valuable information for the synthesis of chiral drugs like propranolol and pindolol (Bredikhin et al., 2013).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-(4-bromophenoxy)propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,11-12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGZDDRZAZBANV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(CO)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60980455 | |
| Record name | 3-(4-Bromophenoxy)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60980455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenoxy)propane-1,2-diol | |
CAS RN |
63834-59-3 | |
| Record name | 3-(4-Bromophenoxy)-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63834-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Propanediol, 3-(p-bromophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063834593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Bromophenoxy)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60980455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-bromophenoxy)propane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.622 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




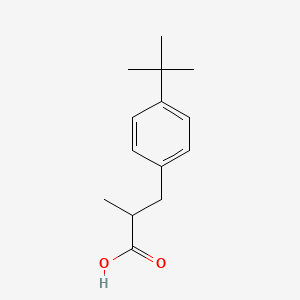

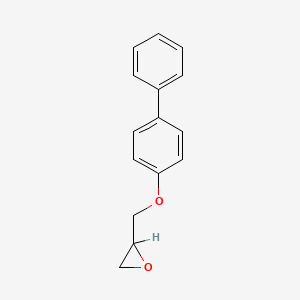
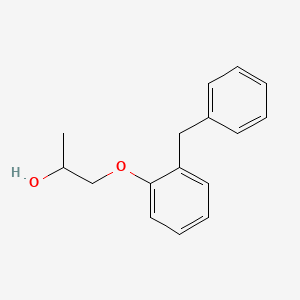

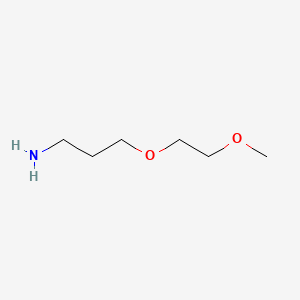
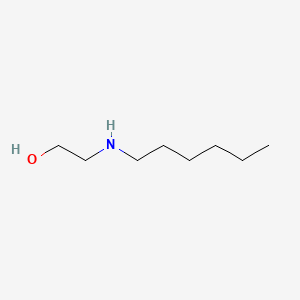
![Benzo[b]thiophene-2-carbonitrile](/img/structure/B1266706.png)
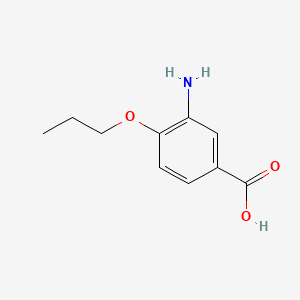


![2-[4-(Hexyloxy)phenyl]acetic acid](/img/structure/B1266710.png)
